

Technical Support Center: Reducing 2-Isopropylthioxanthone (ITX) Migration

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Compound of Interest

Compound Name: *9H-Thioxanthen-9-one, (1-methylethyl)-*

Cat. No.: B1242530

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the migration of 2-isopropylthioxanthone (ITX) from cured polymers.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments aimed at reducing ITX migration.

Q1: We are observing high levels of ITX migration into our product despite what we believe is a fully cured polymer. What are the potential causes and how can we troubleshoot this?

Potential Causes:

- Incomplete Curing: The UV curing process may not be fully optimized, leaving unreacted ITX free to migrate.[1][2]
- Excess Photoinitiator: The initial concentration of ITX in the formulation might be too high, leading to residual, unreacted ITX.[1]
- Migration Mechanism: Migration can occur through two primary mechanisms:
 - Permeation: ITX molecules diffuse through the polymer matrix.[3][4]

- Set-off: Transfer of ITX from the printed outer surface of a packaging material to the food-contact surface when the material is stacked or rolled.[3][4][5]
- Polymer Properties: The type of polymer used plays a crucial role. Polymers with a lower glass transition temperature (Tg) and less crystallinity can allow for higher migration rates.[6][7]
- Product Composition: The nature of the product in contact with the polymer can influence migration. For example, fatty or acidic foods can accelerate migration.[6][8]
- Environmental Factors: Elevated temperatures and prolonged contact time can increase the rate of migration.[9][10]

Troubleshooting Steps:

- Verify Cure Efficiency:
 - Increase UV Dose: Experiment with higher UV light intensity or longer exposure times to ensure complete polymerization.
 - Optimize Wavelength: Ensure the UV lamp's wavelength matches the absorption spectrum of ITX (major absorption bands around 258 nm and 383 nm).[11]
 - Monitor Curing: Use a UV energy tester to regularly check the output of your UV lamps.[2]
- Optimize Formulation:
 - Reduce ITX Concentration: Titrate the amount of ITX to the minimum effective concentration required for adequate curing.[1]
 - Use a Co-initiator: Employ a synergist, such as a tertiary amine, to improve the efficiency of the photoinitiation process, which may allow for a lower ITX concentration.[11]
- Investigate Migration Pathway:
 - Barrier Layers: If permeation is suspected, consider incorporating a functional barrier layer, such as aluminum foil or a suitable plastic film, between the cured polymer and the product.[3][12]

- Control Set-off: If using printed packaging, ensure proper handling and storage to minimize contact between the printed and non-printed surfaces.
- Evaluate Polymer and Product:
 - Polymer Selection: If possible, test alternative polymers with higher barrier properties (e.g., higher density, higher Tg).[7]
 - Simulant Testing: Conduct migration tests using food simulants that mimic your product's properties (e.g., aqueous, acidic, fatty) to understand the worst-case migration scenario. [13]

Frequently Asked Questions (FAQs)

Q2: What is 2-isopropylthioxanthone (ITX) and why is its migration a concern?

2-Isopropylthioxanthone (ITX) is a photoinitiator widely used in UV-cured inks and coatings.[8] [14] It functions by absorbing UV light and initiating the polymerization process that solidifies the liquid ink or coating.[11] The concern arises when unreacted ITX molecules migrate from the cured polymer into the product it is in contact with, such as food or pharmaceuticals.[15][16] Although the European Food Safety Authority (EFSA) has stated that the levels of ITX found in foods, while undesirable, do not give cause for health concern, it is still considered a contaminant, and its presence is regulated.[4]

Q3: What are the regulatory limits for ITX migration?

The specific migration limit (SML) for ITX is 50 µg/kg (or 0.05 mg/kg) in food.[3] This is the maximum permitted amount of the substance that can migrate from a food contact material into food.

Q4: What are the primary factors that influence the rate of ITX migration?

Several factors can affect the migration of ITX:

- Temperature: Higher temperatures increase the diffusion rate of ITX through the polymer.[9] [10]
- Time: Longer contact times lead to higher levels of migration.[9]

- Polymer Characteristics: The density, crystallinity, and glass transition temperature of the polymer impact its barrier properties.[6][7]
- Food or Simulant Type: Fatty and acidic substances can accelerate migration compared to dry or aqueous ones.[6][8]
- Migrant Properties: The molecular weight and polarity of the photoinitiator itself play a role.[3]

Q5: Are there alternatives to conventional ITX that have lower migration potential?

Yes, several strategies and alternative photoinitiators are available to reduce migration:

- Polymeric Photoinitiators: These are high molecular weight photoinitiators that have a much lower tendency to migrate.[17][18]
- Polymerizable Photoinitiators: These initiators have a reactive group that allows them to become part of the polymer backbone during curing, effectively locking them in place.[1][17][19][20]
- Alternative Photoinitiator Chemistries: Other classes of photoinitiators, such as those based on benzophenone or acylphosphine oxide, have been developed with low migration characteristics.[17][19]

Quantitative Data on ITX Migration

The following tables summarize quantitative data related to ITX migration from various studies.

Table 1: Reported ITX Migration Levels in Food Products

Food Product	Concentration Range ($\mu\text{g}/\text{kg}$)	Reference
Orange Juice	up to 357	[16]
Milk	173 - 439	[21]
Baby Food	up to 208	[16]

Table 2: Comparison of Migration from Conventional vs. Low-Migration Photoinitiators

Photoinitiator Type	Migration Level	Reference
Conventional ITX	Can exceed SML of 50 µg/kg	[3]
Acrylate-modified Benzophenone	Residue reduced from 0.8 mg/kg to 0.03 mg/kg	[1]
Polymeric Photoinitiators	Migration levels below 50 ppb achievable	[18]
Dual-functionalized Polymerizable PI	Migration rate of 3%	[19]

Experimental Protocols

Protocol 1: Determination of ITX Migration into a Liquid Food Simulant

Objective: To quantify the amount of ITX that migrates from a cured polymer into a liquid food simulant.

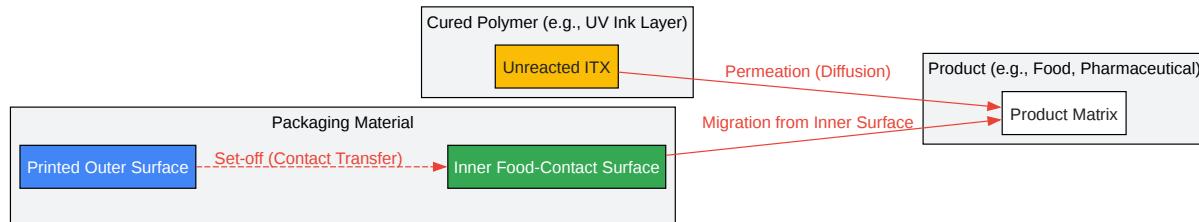
Materials:

- Cured polymer sample with a defined surface area.
- Food simulant (e.g., 10% ethanol for aqueous foods, 50% ethanol for dairy products, or olive oil for fatty foods).[13]
- Migration cell.
- Incubator or oven for controlled temperature storage.
- High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detector, or Gas Chromatography-Mass Spectrometry (GC-MS).[14][16][21]
- ITX standard solution of known concentration.
- Internal standard (e.g., deuterated ITX).[21]

Procedure:

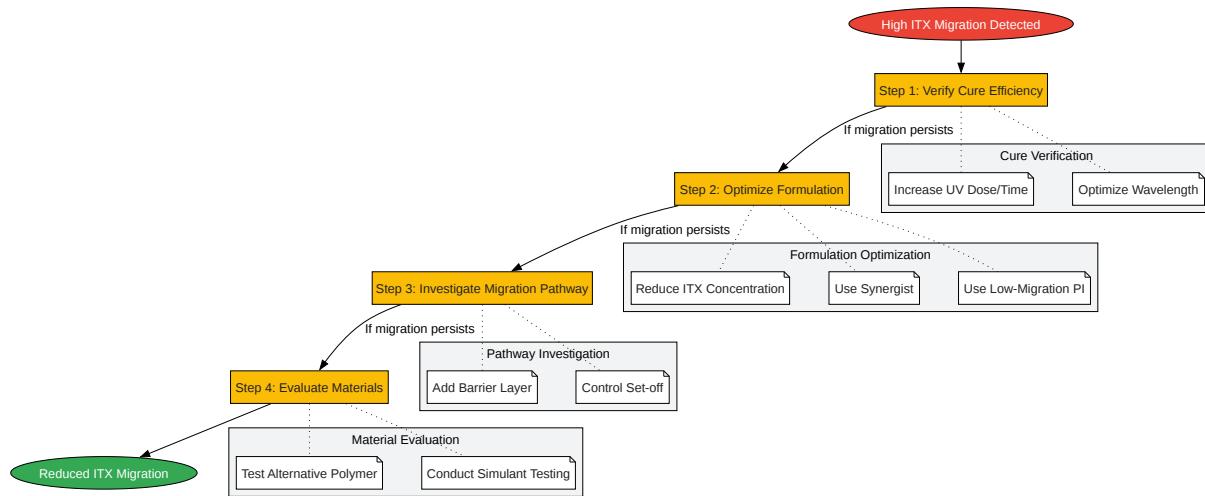
- Cut a piece of the cured polymer of a known surface area.
- Place the polymer sample in the migration cell.
- Add a known volume of the selected food simulant to the migration cell, ensuring the polymer is fully immersed.
- Seal the migration cell to prevent evaporation.
- Incubate the migration cell at a specified temperature and for a defined period (e.g., 40°C for 10 days, representing long-term storage at room temperature). These conditions should represent the worst-case scenario for the product's intended use.[22]
- After the incubation period, remove an aliquot of the food simulant.
- Add a known amount of internal standard to the aliquot.
- If necessary, perform a sample preparation step such as liquid-liquid extraction or solid-phase extraction (SPE) to concentrate the analyte and remove matrix interference.[14]
- Analyze the sample by HPLC-UV/MS or GC-MS.
- Create a calibration curve using the ITX standard solutions.
- Quantify the concentration of ITX in the food simulant by comparing its peak area (normalized to the internal standard) to the calibration curve.
- Express the migration results in mg of ITX per kg of food simulant (mg/kg) or mg of ITX per dm² of contact surface (mg/dm²).

Visualizations



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Caption: Mechanisms of 2-isopropylthioxanthone (ITX) migration from cured polymers.

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Caption: Troubleshooting workflow for reducing ITX migration.

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